molecular formula C19H21FN2O3S B3611613 4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide

4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide

Cat. No. B3611613
M. Wt: 376.4 g/mol
InChI Key: ZOEMKXSVDULZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide, also known as Compound 1, is a chemical compound with potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their broad-spectrum antimicrobial activity. Compound 1 is a novel sulfonamide derivative that has been synthesized recently and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, it has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound 1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide 1 is its potent inhibitory activity against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of this compound 1 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide 1. One direction is to further investigate its mechanism of action and identify the specific targets that it inhibits. Another direction is to optimize its chemical structure to improve its solubility and potency. In addition, it may be possible to use this compound 1 in combination with other drugs to enhance its therapeutic effects. Finally, further in vivo studies are needed to evaluate its safety and efficacy in animal models.

Scientific Research Applications

4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

4-fluoro-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-9-11-18(12-10-16)26(24,25)22(17-7-3-1-4-8-17)15-19(23)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEMKXSVDULZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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